molecular formula C19H21F3N4O B2643064 1-((1-(Pyridin-4-yl)piperidin-4-yl)methyl)-3-(4-(trifluoromethyl)phenyl)urea CAS No. 2034238-17-8

1-((1-(Pyridin-4-yl)piperidin-4-yl)methyl)-3-(4-(trifluoromethyl)phenyl)urea

Cat. No.: B2643064
CAS No.: 2034238-17-8
M. Wt: 378.399
InChI Key: MLTVMVNUQGSYCY-UHFFFAOYSA-N
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Description

1-((1-(Pyridin-4-yl)piperidin-4-yl)methyl)-3-(4-(trifluoromethyl)phenyl)urea is a urea-based small molecule characterized by a pyridinyl-piperidinyl-methyl scaffold linked to a 4-(trifluoromethyl)phenyl group. Its synthesis likely involves coupling a piperidinyl-methyl intermediate with a 4-(trifluoromethyl)phenyl isocyanate derivative, analogous to methods described for related ureas .

Properties

IUPAC Name

1-[(1-pyridin-4-ylpiperidin-4-yl)methyl]-3-[4-(trifluoromethyl)phenyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21F3N4O/c20-19(21,22)15-1-3-16(4-2-15)25-18(27)24-13-14-7-11-26(12-8-14)17-5-9-23-10-6-17/h1-6,9-10,14H,7-8,11-13H2,(H2,24,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MLTVMVNUQGSYCY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CNC(=O)NC2=CC=C(C=C2)C(F)(F)F)C3=CC=NC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21F3N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-((1-(Pyridin-4-yl)piperidin-4-yl)methyl)-3-(4-(trifluoromethyl)phenyl)urea, commonly referred to as compound 1, is a complex organic molecule that has garnered attention for its potential biological activities. This compound features a unique combination of structural elements that may contribute to its pharmacological properties, including a pyridine ring, a piperidine moiety, and a trifluoromethyl-substituted phenyl group.

Chemical Structure

The chemical structure of compound 1 can be represented as follows:

IUPAC Name 1((1(Pyridin4yl)piperidin4yl)methyl)3(4(trifluoromethyl)phenyl)urea\text{IUPAC Name }this compound

Biological Activity Overview

Research indicates that compound 1 exhibits various biological activities, particularly in the fields of antimicrobial and anticancer research. Its mechanism of action is believed to involve interactions with specific molecular targets, potentially modulating enzymatic or receptor activities.

Antimicrobial Activity

A study highlighted the compound's effectiveness against Mycobacterium tuberculosis (M. tuberculosis). The structure-activity relationship (SAR) analysis revealed that modifications to the compound could enhance its potency while maintaining favorable physicochemical properties. For instance, analogs derived from the 4PP series demonstrated promising in vitro activity with minimum inhibitory concentrations (MICs) ranging from 2.0 µM to 6.8 µM against M. tuberculosis .

CompoundMIC (µM)Modifications
4PP-16.3Base structure
4PP-22.0p-tert-butyl group at position 4
4PP-36.8Similar to 4PP-1 with minor modifications

Anticancer Activity

In cancer research, compound 1 has shown potential cytotoxic effects against various cancer cell lines. For example, related compounds with similar structures have been tested against HepG2 hepatocellular carcinoma cells, revealing IC50 values as low as 0.62±0.34μM0.62\pm 0.34\mu M, indicating significant cytotoxicity compared to standard treatments like Sorafenib .

The precise mechanism of action for compound 1 remains under investigation; however, it is hypothesized that it interacts with specific targets within cellular pathways. Preliminary studies suggest that it may inhibit key receptors or enzymes involved in cell proliferation and survival.

Case Studies

Several case studies have explored the biological activity of structurally related compounds:

  • Study on M. tuberculosis : A high-throughput screening identified several derivatives with improved antibacterial activity, focusing on optimizing the cLogP values while retaining efficacy .
  • HepG2 Cell Line Studies : The anticancer potential was evaluated through various assays demonstrating significant inhibition of cell migration and colony formation, with molecular modeling supporting strong binding interactions with target proteins .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Structural Analogues

Compounds sharing the 3-(4-(trifluoromethyl)phenyl)urea moiety but differing in the piperidine substituents include:

Compound Name Substituent on Piperidine Yield (%) Molecular Weight (g/mol) Key Features Reference
1-((1-(Pyridin-4-yl)piperidin-4-yl)methyl)-3-(4-(trifluoromethyl)phenyl)urea (Target Compound) Pyridin-4-yl - ~425.4* Pyridine for H-bonding -
1-(1-(Methanesulfonyl)piperidin-4-yl)-3-(4-(trifluoromethyl)phenyl)urea (Compound 12) Methanesulfonyl 51 407.4 Sulfonyl group enhances polarity
1-(1-(Butane-1-sulfonyl)piperidin-4-yl)-3-(4-(trifluoromethyl)phenyl)urea (Compound 13) Butane-1-sulfonyl 66 449.5 Longer alkyl chain for lipophilicity
1-(1-(Butylsulfonyl)piperidin-4-yl)-3-(4-(trifluoromethyl)phenyl)urea (Compound 32) Butylsulfonyl - 408.2 Similar to Compound 13; HRMS verified

*Calculated based on molecular formula.

Key Observations :

  • Sulfonyl-substituted derivatives (e.g., Compounds 12, 13) exhibit lower yields (51–66%) compared to acylated analogs (e.g., Compound 11, 66%) due to steric hindrance during sulfonylation .
  • The target compound’s pyridine moiety may improve solubility over sulfonyl groups, which increase polarity but reduce membrane permeability.
Ureas with Extended Pharmacophores

Compounds incorporating additional heterocycles or functional groups:

Compound Name Additional Structural Features Yield (%) ESI-MS [M+H]+ Biological Note Reference
1-(4-(Trifluoromethyl)phenyl)-3-(4-(4-((4-(2-hydrazinyl-2-oxoethyl)piperazin-1-yl)methyl)thiazol-2-yl)phenyl)urea (11d) Thiazole, piperazine, hydrazinyl-oxoethyl 85.3 534.1 Enhanced rigidity for target binding
1-(3-Fluorophenyl)-3-(4-(4-((4-(2-hydrazinyl-2-oxoethyl)piperazin-1-yl)methyl)thiazol-2-yl)phenyl)urea (11a) Fluorophenyl, thiazole 85.1 484.2 Fluorine for metabolic stability
1-(3-(Trifluoromethyl)phenyl)-3-(4-(4-((4-(2-hydrazinyl-2-oxoethyl)piperazin-1-yl)methyl)thiazol-2-yl)phenyl)urea (11e) Dual trifluoromethyl groups 86.7 534.1 High lipophilicity

Key Observations :

  • Thiazole-containing derivatives (e.g., 11a–11e) show higher yields (85–88%) due to optimized coupling conditions .
Simpler Urea Derivatives

Baseline compounds for assessing the urea moiety’s role:

Compound Name Structure Molecular Weight (g/mol) Notes Reference
1-(4-Chlorophenyl)-3-(pyridin-4-yl)urea Chlorophenyl, pyridinyl 263.7 Minimalist scaffold
1-Allyl-3-{1-[(4-chlorophenyl)sulfonyl]-4-piperidinyl}urea Allyl, chlorophenyl-sulfonyl 385.9 Sulfonyl group for proteolysis resistance

Key Observations :

  • Simplification to pyridinyl-chlorophenyl ureas reduces molecular weight but may compromise target affinity due to fewer hydrophobic interactions.
Thermal Stability
  • Sulfonyl-substituted ureas (e.g., Compound 32) exhibit high melting points (~230°C), indicating crystalline stability .
  • Thiazole derivatives (e.g., 11d) melt at 198–200°C, suggesting moderate thermal resilience .

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